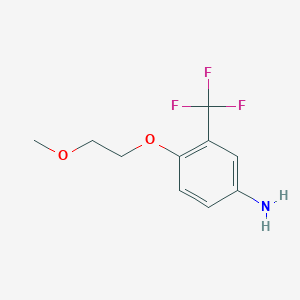

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine

Vue d'ensemble

Description

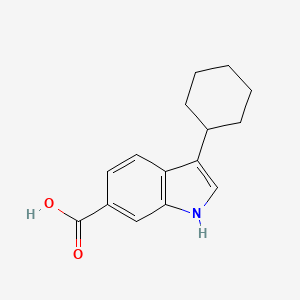

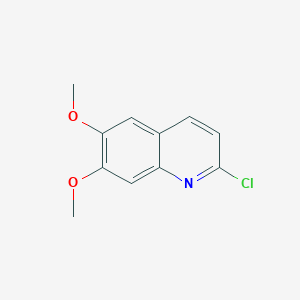

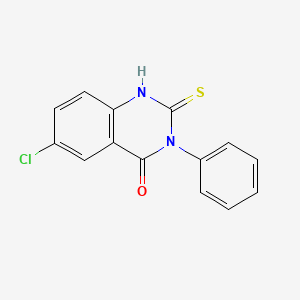

The compound is an organic molecule that contains a phenylamine group (aniline derivative), a trifluoromethyl group, and a methoxyethoxy group . These groups are common in various fields of chemistry and have different properties.

Molecular Structure Analysis

The molecular structure of this compound would likely involve a phenyl ring (from the phenylamine), a trifluoromethyl group attached to the ring, and a methoxyethoxy group also attached to the ring .Chemical Reactions Analysis

Again, while specific reactions involving “4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine” are not available, similar compounds can participate in a variety of chemical reactions. For example, 2-Methoxyethanol can undergo reactions like oxidation and elimination .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the trifluoromethyl group could influence its polarity and reactivity .Applications De Recherche Scientifique

Application 1: Biodegradable Polymers

- Summary of Application : The compound is used in the synthesis of a degradable polyphosphazene, specifically poly [bis ( (methoxyethoxy)ethoxy)phosphazene] (MEEP). This polymer has potential applications in the biomedical industry due to its unique characteristics of being easily degradable .

- Methods of Application : The synthesis of MEEP involves two steps. First, polydichlorophosphazenes (PDCP) are synthesized from hexachlorocyclo triphosphazene using AlCl3 as a catalyst by ring opening polymerization. In the second step, PDCP chlorines are substituted by 2 (2-methoxyethoxyethoxy) moiety .

- Results or Outcomes : The structure of synthesized MEEP is confirmed by phosphorous-31 nuclear magnetic resonance (31P NMR) and hydrogen-1 nuclear magnetic resonance (1H NMR). The hydrolytic degradation of MEEP is carried out at 37 °C in phosphate-buffered saline (PBS) with neutral, basic, and acidic media .

Application 2: Drug Delivery Systems

- Summary of Application : The compound is used in the functionalization of mesoporous silica nanoparticles (MSNs) for drug delivery systems. These nanoparticles can unload their drug cargo upon exposure to either endogenous or exogenous types of stimuli .

- Methods of Application : Ultrasonic radiation-triggered MSNs were synthesized by grafting poly(2-(2-methoxy ethoxy) ethyl methacrylate-co-2-tetrahydropyranyl methacrylate on its surface .

- Results or Outcomes : It has been reported that ultrasonic radiation improves the drug release from both biodegradable and non-biodegradable matrices .

Orientations Futures

Propriétés

IUPAC Name |

4-(2-methoxyethoxy)-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO2/c1-15-4-5-16-9-3-2-7(14)6-8(9)10(11,12)13/h2-3,6H,4-5,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTLLVZDLLCJHSE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Methoxy-ethoxy)-3-trifluoromethyl-phenylamine | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-Dihydrospiro[indene-1,3'-pyrrolidine]-2',5'-dione](/img/structure/B1353120.png)

![methyl 2-{[4-[(methoxyimino)methyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}benzenecarboxylate](/img/structure/B1353123.png)

![5-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}methylene)-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B1353126.png)

![6-Chloromethyl-2,3-dihydro-benzo[1,4]dioxine](/img/structure/B1353130.png)

![(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-diethylphospholan-1-yl]phenyl]-2,5-diethylphospholane;rhodium;tetrafluoroborate](/img/structure/B1353133.png)